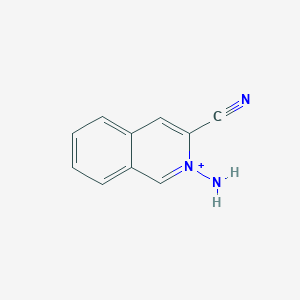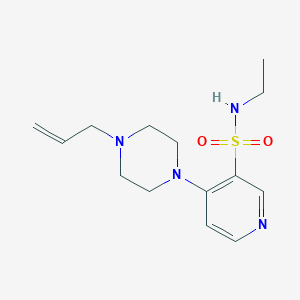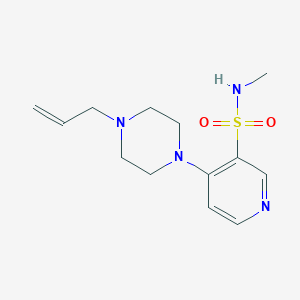![molecular formula C8H8N4S B215129 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine](/img/structure/B215129.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery. This compound is a member of the pyrimidine family, which is a class of organic compounds that are essential building blocks for DNA and RNA. The synthesis method of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
Wirkmechanismus
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine involves its ability to bind to the active site of PKC and prevent the phosphorylation of its substrates. This leads to the inhibition of PKC activity and downstream signaling pathways. Additionally, this compound has been shown to interact with other enzymes and receptors, including adenosine receptors and acetylcholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine are dependent on its target enzymes and receptors. Inhibition of PKC has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function and memory through its interaction with acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine in lab experiments is its ability to selectively inhibit PKC activity. This allows for the study of PKC-dependent signaling pathways without affecting other signaling pathways. However, one limitation of using this compound is its potential off-target effects on other enzymes and receptors.
Zukünftige Richtungen
There are several future directions for research on 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine. One potential direction is the development of more potent and selective inhibitors of PKC activity. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic effects. Furthermore, the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease, warrant further investigation. Finally, the development of novel drug delivery systems for 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine could improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine involves the reaction of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyrimidine with thiourea in the presence of a base. This reaction results in the formation of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine has potential applications in drug discovery due to its ability to inhibit certain enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is a key regulator of cell growth and differentiation. Inhibition of PKC has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Produktname |
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine |
|---|---|
Molekularformel |
C8H8N4S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2-(1-methylimidazol-2-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C8H8N4S/c1-12-6-5-11-8(12)13-7-9-3-2-4-10-7/h2-6H,1H3 |
InChI-Schlüssel |
SFMWGCIQDYRHOT-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SC2=NC=CC=N2 |
Kanonische SMILES |
CN1C=CN=C1SC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2Z)-2-[[2-(2,6-diethylphenyl)hydrazinyl]methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215047.png)
![N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215056.png)
![1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine](/img/structure/B215057.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide](/img/structure/B215058.png)
![N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215059.png)

![4-{[4-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B215063.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide](/img/structure/B215064.png)

![1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B215067.png)
![4-{[4-(4-Allyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B215068.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215069.png)
![2-[(4-Methylphenyl)sulfanyl]-3-pyridinol](/img/structure/B215070.png)